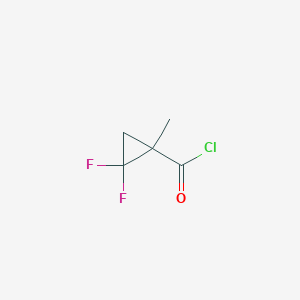







|
REACTION_CXSMILES
|
[NH3:1].[F:2][C:3]1([F:10])[CH2:5][C:4]1([CH3:9])[C:6](Cl)=[O:7]>O1CCOCC1>[F:2][C:3]1([F:10])[CH2:5][C:4]1([C:6]([NH2:1])=[O:7])[CH3:9]
|


|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N
|
|
Name
|
|
|
Quantity
|
15.45 g
|
|
Type
|
reactant
|
|
Smiles
|
FC1(C(C1)(C(=O)Cl)C)F
|
|
Name
|
|
|
Quantity
|
80 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCOCC1
|


|
Type
|
CUSTOM
|
|
Details
|
The residue remaining is stirred with 50 ml of water
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
The resultant suspension is then evaporated to dryness under a water pump vacuum
|
|
Type
|
FILTRATION
|
|
Details
|
filtered off with suction
|
|
Type
|
CUSTOM
|
|
Details
|
dried
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC1(C(C1)(C)C(=O)N)F
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 11 g | |
| YIELD: PERCENTYIELD | 81% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |